Cas no 1532815-99-8 (1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol)
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol
- 1532815-99-8
- AKOS018318780
- EN300-1845901
-
- Inchi: 1S/C7H13N3O/c1-10-3-2-9-7(10)4-6(11)5-8/h2-3,6,11H,4-5,8H2,1H3
- InChI Key: STNUHYNLACJBRG-UHFFFAOYSA-N
- SMILES: OC(CN)CC1=NC=CN1C
Computed Properties
- Exact Mass: 155.105862047g/mol
- Monoisotopic Mass: 155.105862047g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 64.1Ų
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845901-0.05g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 0.05g |
$827.0 | 2023-09-19 | ||
| Enamine | EN300-1845901-0.1g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 0.1g |
$867.0 | 2023-09-19 | ||
| Enamine | EN300-1845901-0.25g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 0.25g |
$906.0 | 2023-09-19 | ||
| Enamine | EN300-1845901-0.5g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 0.5g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1845901-1.0g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 1g |
$1543.0 | 2023-06-02 | ||
| Enamine | EN300-1845901-2.5g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 2.5g |
$1931.0 | 2023-09-19 | ||
| Enamine | EN300-1845901-5.0g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 5g |
$4475.0 | 2023-06-02 | ||
| Enamine | EN300-1845901-10.0g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 10g |
$6635.0 | 2023-06-02 | ||
| Enamine | EN300-1845901-1g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 1g |
$986.0 | 2023-09-19 | ||
| Enamine | EN300-1845901-5g |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol |
1532815-99-8 | 5g |
$2858.0 | 2023-09-19 |
1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol
Research Brief on 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol (CAS: 1532815-99-8): Recent Advances and Applications
The compound 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol (CAS: 1532815-99-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.
Recent studies have highlighted the versatility of 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol as a key intermediate in the synthesis of novel bioactive molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the development of imidazole-based kinase inhibitors, which show promise in targeting cancer-related signaling pathways. The compound's imidazole moiety and amino-alcohol functionality contribute to its ability to interact with diverse biological targets, making it a valuable scaffold for drug discovery.
Structural optimization studies have revealed that modifications to the 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol core can significantly enhance its pharmacokinetic properties. Research teams at several academic institutions have reported improved metabolic stability and blood-brain barrier penetration in derivative compounds, suggesting potential applications in central nervous system disorders. These findings were presented at the 2024 American Chemical Society National Meeting.
In the realm of antimicrobial research, 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol derivatives have shown activity against drug-resistant bacterial strains. A recent study published in Bioorganic & Medicinal Chemistry Letters identified several analogs with potent inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) in the low micromolar range.
The compound's mechanism of action appears to be multifaceted, with research indicating potential interactions with multiple cellular targets. Computational docking studies suggest that 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol derivatives can bind to both enzyme active sites and protein-protein interaction interfaces, providing opportunities for the development of polypharmacological agents.
Looking forward, the pharmaceutical industry has shown increasing interest in 1-amino-3-(1-methyl-1H-imidazol-2-yl)propan-2-ol as a building block for next-generation therapeutics. Several patent applications filed in 2024 describe its incorporation into novel drug candidates for inflammatory diseases and metabolic disorders. The compound's synthetic accessibility and structural flexibility position it as a promising candidate for continued investigation in medicinal chemistry programs.
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